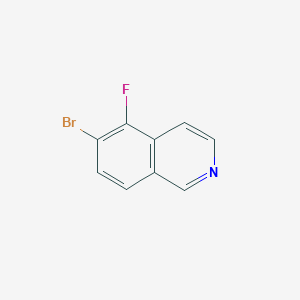

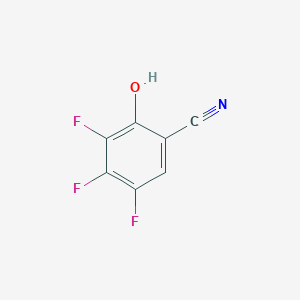

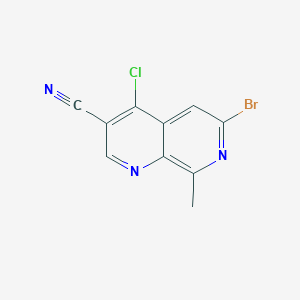

![molecular formula C6H12Cl2N4 B1449709 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride CAS No. 1706440-13-2](/img/structure/B1449709.png)

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride

Overview

Description

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride is a chemical compound used in scientific research. It is a heterocyclic compound that contains a pyrazolo[4,3-c]pyridine ring system. This compound has been studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Drug Discovery and Development

Pyrazolopyridine derivatives, including our compound of interest, are often explored for their potential as therapeutic agents due to their structural similarity to purine bases like adenine and guanine . This structural feature makes them suitable candidates for interacting with various biological targets. They have been investigated for their potential use in treating a wide range of diseases, from cancer to neurological disorders.

Biological Activity Profiling

The diverse biological activities of pyrazolopyridines make them valuable in profiling studies to understand their interaction with different enzymes and receptors . This can lead to the discovery of new biological pathways and targets for drug action, as well as the development of more selective and potent drugs.

Chemical Synthesis and Methodology

The synthesis of pyrazolopyridines, including our compound, involves various strategies that can be optimized for better yields and selectivity . These methods contribute to the field of synthetic chemistry by providing new routes to complex heterocyclic compounds.

Environmental Science

Research into the environmental fate and impact of pyrazolopyridines is crucial. Understanding how these compounds degrade or persist in various ecosystems can inform their safe use and disposal, ensuring they do not pose a risk to the environment.

Each of these fields leverages the unique properties of pyrazolopyridines to advance scientific knowledge and develop new technologies. The compound , with its specific structural features, holds promise for contributing to these areas of research. The applications listed above are based on the general properties and activities of pyrazolopyridine derivatives, as detailed in the provided references .

properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H3,7,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVHEAOOFVVASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NN=C2N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

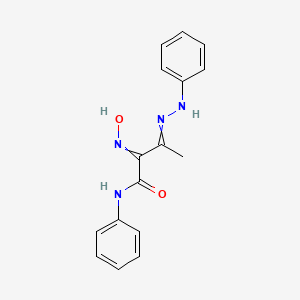

![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B1449626.png)

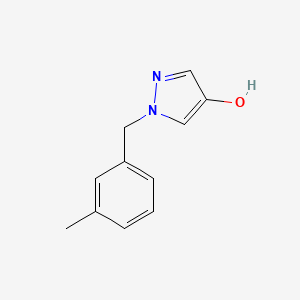

![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)

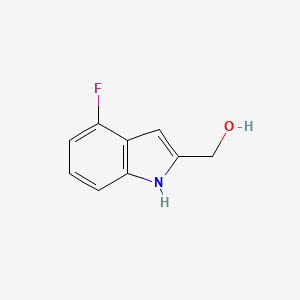

![2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate](/img/structure/B1449642.png)

![1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1449643.png)